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Introduction

Sterigmatocystin (STG) is a mycotoxin that is a precursor in the biosynthesis of aflatoxins and
is produced by various fungi, including Aspergillus species.[1][2] It is considered a potent
carcinogen and its presence in food and feed poses a significant health risk to humans and
animals.[2][3] Traditional methods for detecting sterigmatocystin, such as thin-layer
chromatography and instrumental analysis, can be time-consuming.[4] The Enzyme-Linked
Immunosorbent Assay (ELISA) offers a rapid, sensitive, and high-throughput alternative for the
screening of sterigmatocystin in various commodities.[5] This document provides detailed
application notes and protocols for the use of ELISA in the rapid detection of sterigmatocystin.

Principle of Competitive ELISA for Sterigmatocystin
Detection

The most common format for sterigmatocystin detection via ELISA is the competitive
immunoassay. In this setup, a known amount of sterigmatocystin-protein conjugate is coated
onto the wells of a microtiter plate. The sample extract, potentially containing free
sterigmatocystin, is mixed with a specific anti-sterigmatocystin antibody and added to the wells.
The free sterigmatocystin in the sample and the coated sterigmatocystin-protein conjugate
compete for binding to the limited amount of antibody. The amount of antibody bound to the
plate is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish
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peroxidase), which catalyzes a color-producing reaction with a substrate. The intensity of the
color is inversely proportional to the concentration of sterigmatocystin in the sample.

Quantitative Data Summary

The following table summarizes the performance of different ELISA methods for the detection
of sterigmatocystin as reported in various studies. This allows for a comparative overview of
their sensitivity and applicability.
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Experimental Protocols
Sample Preparation

The sample preparation method is crucial for accurate ELISA results and can vary depending
on the matrix.

A. Cereal Grains (Wheat, Maize, Rice)[1][6]

 Homogenize a representative sample of the grain.

» Weigh 20 g of the ground sample into a centrifuge tube.

e Add 80 mL of a methanol-water solution (e.g., 6:4, v/v) as an extraction solvent.[6]
o Vortex the mixture vigorously for 15 minutes.

o Centrifuge at 8000 x g for 10 minutes.

o Collect the supernatant.

 Dilute the supernatant with a suitable buffer, such as Phosphate Buffered Saline (PBS),
before analysis.[6] A modified QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and
Safe) approach can also be utilized for sample preparation.[1][5]

B. Fungal Culture (Broth and Mycelia)[4]
e For culture broth, dilute the sample directly with the assay buffer.

o For mycelial extracts, solubilize the mycelia with N,N-dimethylformamide.
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Dilute the solubilized extract with the appropriate buffer for the ELISA.

Indirect Competitive ELISA (ic-ELISA) Protocol

This protocol is a generalized procedure based on common practices for sterigmatocystin

detection.

Materials:

Sterigmatocystin-protein conjugate (e.g., STG-OVA) coated microtiter plate
Sterigmatocystin standards

Anti-sterigmatocystin antibody (primary antibody)

Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
Substrate solution (e.g., TMB)

Stop solution (e.g., 2M H2S04)

Wash buffer (e.g., PBS with 0.05% Tween 20)

Assay buffer (e.g., PBS)

Prepared sample extracts

Procedure:

Preparation: Bring all reagents and samples to room temperature before use.

Standard and Sample Addition: Add 50 pL of sterigmatocystin standards or appropriately
diluted sample extracts to the wells of the coated microtiter plate.

Primary Antibody Addition: Add 50 pL of the anti-sterigmatocystin antibody solution to each
well.

Incubation: Gently shake the plate and incubate for a specified time (e.g., 30-60 minutes) at
room temperature.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

Secondary Antibody Addition: Add 100 pL of the enzyme-conjugated secondary antibody to
each well.

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.
Washing: Repeat the washing step as in step 5.
Substrate Addition: Add 100 pL of the substrate solution to each well.

Incubation: Incubate the plate in the dark for a specified time (e.g., 15-20 minutes) at room
temperature for color development.

Stopping the Reaction: Add 50 pL of the stop solution to each well to stop the color
development.

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm)
using a microplate reader.

Data Analysis: Construct a standard curve by plotting the absorbance values against the
logarithm of the sterigmatocystin standard concentrations. Determine the concentration of
sterigmatocystin in the samples by interpolating their absorbance values from the standard
curve.

Visualizations
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Caption: Workflow of a competitive ELISA for sterigmatocystin detection.
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Caption: Principle of competitive binding in a sterigmatocystin ELISA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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